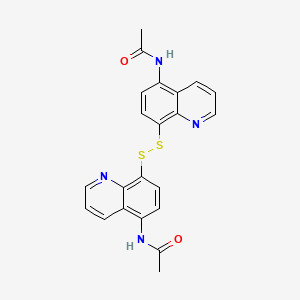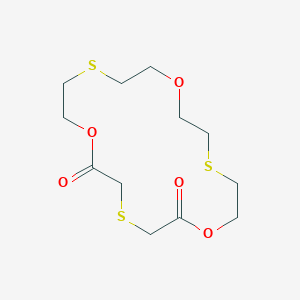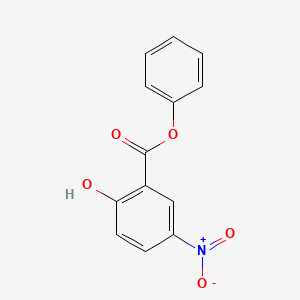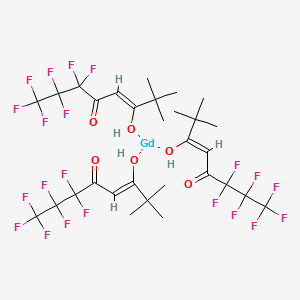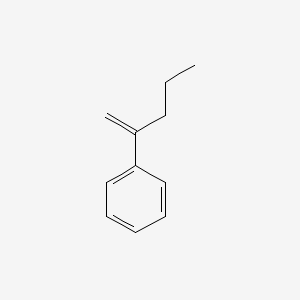
(4-Acetamidophenacyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamidophenacyl)trimethylammonium chloride is a chemical compound with the molecular formula C12H18ClN2O2. It is known for its unique structure, which includes an acetamido group, a phenacyl group, and a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenacyl)trimethylammonium chloride typically involves the reaction of 4-acetamidophenacyl bromide with trimethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as filtration, drying, and packaging to meet commercial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Acetamidophenacyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
(4-Acetamidophenacyl)trimethylammonium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (4-Acetamidophenacyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. The trimethylammonium group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Acetamidophenacyl)bromide
- (4-Acetamidophenacyl)iodide
- (4-Acetamidophenacyl)fluoride
Uniqueness
Compared to its analogs, (4-Acetamidophenacyl)trimethylammonium chloride exhibits unique properties due to the presence of the trimethylammonium group. This group enhances the compound’s solubility in water and its ability to form stable complexes with various biomolecules. Additionally, the chloride ion can be easily substituted, making it a versatile reagent in chemical synthesis.
Eigenschaften
CAS-Nummer |
52018-82-3 |
|---|---|
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
[2-(4-acetamidophenyl)-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-7-5-11(6-8-12)13(17)9-15(2,3)4;/h5-8H,9H2,1-4H3;1H |
InChI-Schlüssel |
SUZHCGMKGSHQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


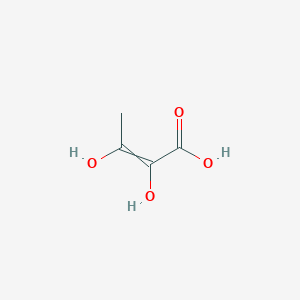
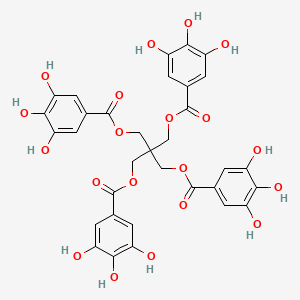
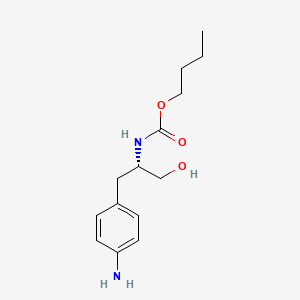
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
